undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate
CAS No.:
Cat. No.: VC16025467
Molecular Formula: C42H83NO5
Molecular Weight: 682.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H83NO5 |
|---|---|
| Molecular Weight | 682.1 g/mol |
| IUPAC Name | undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate |
| Standard InChI | InChI=1S/C42H83NO5/c1-4-7-10-13-16-17-18-21-30-39-47-41(45)33-26-22-28-35-43(37-38-44)36-29-23-27-34-42(46)48-40(31-24-19-14-11-8-5-2)32-25-20-15-12-9-6-3/h40,44H,4-39H2,1-3H3 |
| Standard InChI Key | VVEYDZZGJKNVNS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Introduction
Undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is a complex organic compound belonging to the class of lipid derivatives. It is characterized by its long hydrophobic carbon chains and functional groups that enhance its solubility and interaction with biological membranes. This compound is primarily studied for its potential applications in drug delivery systems, particularly for nucleic acids and other therapeutic agents.
Biological Applications
Undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate functions primarily through its ability to form lipid bilayers or micelles that encapsulate therapeutic agents. This encapsulation enhances the solubility and stability of hydrophobic drugs, facilitating their delivery into cells. The compound is particularly valuable in gene delivery applications due to its ability to improve cellular uptake via endocytosis mechanisms.
| Biological Application | Description |
|---|---|
| 1. Drug Delivery | Enhances solubility and stability of hydrophobic drugs. |
| 2. Gene Therapy | Improves cellular uptake of nucleic acids. |
| 3. Biocompatibility | Interacts with biological membranes effectively. |
Characterization Techniques
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate. These methods provide detailed information about the molecular structure and functional groups present in the compound.
| Technique | Purpose |
|---|---|
| 1. NMR | Confirms molecular structure and functional groups. |
| 2. IR | Identifies specific functional groups. |
| 3. MS | Determines molecular weight and purity. |
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